2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine

Suzuki Coupling C-C Bond Formation Leaving Group Reactivity

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine (CAS 1516399-01-1) is a tri-halogenated pyrimidine derivative that serves as a versatile synthetic intermediate. It belongs to the class of 4-phenoxypyrimidines, a scaffold frequently exploited in kinase inhibitor programs.

Molecular Formula C10H5ClFIN2O
Molecular Weight 350.51 g/mol
Cat. No. B13174995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine
Molecular FormulaC10H5ClFIN2O
Molecular Weight350.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC(=NC=C2F)Cl)I
InChIInChI=1S/C10H5ClFIN2O/c11-10-14-5-8(12)9(15-10)16-7-3-1-6(13)2-4-7/h1-5H
InChIKeyPSRYUGKDGUPDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine: A Strategic Halogenated Pyrimidine Building Block for Cross-Coupling and Medicinal Chemistry


2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine (CAS 1516399-01-1) is a tri-halogenated pyrimidine derivative that serves as a versatile synthetic intermediate. It belongs to the class of 4-phenoxypyrimidines, a scaffold frequently exploited in kinase inhibitor programs [1]. The molecule integrates three different halogen atoms (Cl, F, I) at precise positions on a pyrimidine core linked via an ether bridge to a para-iodophenyl ring, creating a dense electrophilic architecture that enables programmable, sequential functionalization.

Why Bulk 2,4-Dichloropyrimidine or Mono-Iodo Analogs Cannot Replace 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine in Multi-Step Synthesis


In medicinal chemistry programs, the specific substitution pattern of this compound dictates the precise order of bond-forming events and ultimately the accessible chemical space. Unlike generic 2,4-dichloropyrimidine, this molecule provides a pre-installed, oxidatively robust C–F bond at C5 and a differentiated electrophilic pair (C2–Cl and C4'–I) that can be addressed selectively. Compared to its direct lighter halogen analog 4-(4-bromophenoxy)-2-chloro-5-fluoropyrimidine (CAS 1500257-47-5) , the para-iodo substituent on the phenoxy ring offers markedly superior reactivity in oxidative addition, catalysis, and radioisotope exchange, which is quantified in the following section.

Quantitative Evidence for Selecting 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine Over Close Analogs


p-Iodophenoxy vs. p-Bromophenoxy Reactivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the disclosed iodo compound is expected to undergo oxidative addition approximately 55–65 times faster than its 4-bromophenoxy analog (CAS 1500257-47-5). This inference is based on the well-established comparative reactivity order of aryl halides with Pd(0) catalysts: Ar-I > Ar-Br >> Ar-Cl, where relative rates for Ar-I versus Ar-Br are typically in the range of 50–100 for electron neutral systems. [1]

Suzuki Coupling C-C Bond Formation Leaving Group Reactivity

Synthetic Utility of a Sila-Sonogashira Reactive Handle vs. Non-Iodinated Pyrimidine Cores

The para-iodo substituent is a superior partner for Sonogashira coupling, a transformation that proceeds with very low efficiency on bromo- or chloro-arenes under mild conditions. While no explicit kinetic data exist for the exact compound, the structure enables a functionalization vector completely absent in non-halogenated phenoxypyrimidine cores. [1] This allows for the direct installation of alkyne handles for subsequent bioconjugation via CuAAC (Click) chemistry, an essential strategy in chemical biology probe design.

Sonogashira Coupling Alkyne Installation Click Chemistry

Chemoselective Sequential Functionalization: Differentiating the C2-Cl from the C5-F on the Pyrimidine Core

The 2-chloro substituent on the pyrimidine ring is significantly more reactive towards nucleophilic aromatic substitution (SnAr) than the 5-fluoro substituent. Comparative studies on 2-chloro-5-fluoropyrimidine cores demonstrate that amines selectively displace the C2-Cl leaving group with a selectivity ratio exceeding 95:5 under standard SnAr conditions (e.g., Hunig's base in n-BuOH, 80°C), leaving the C5-F intact. [REFS-1, REFS-2] This allows for a controlled two-step diversification: first, C2 amination, followed by C5 cross-coupling or displacement.

SNAr Selectivity 2,4,5-Trisubstituted Pyrimidine Programmable Derivatization

Molecular Recognition and Crystallization Advantage via a Heavy Atom Label

The iodine atom serves as an intrinsic anomalous scatterer for single-crystal X-ray diffraction, enabling ab initio structure solution using Cu Kα radiation without the need for heavy-atom soaking. Its anomalous scattering coefficient (f'') values for iodine at Cu Kα (λ = 1.5418 Å) are approximately 6.9 electrons, providing a robust phasing signal. [1] In contrast, the bromine analog provides a significantly weaker signal (f'' ≈ 1.3 e-), often insufficient for de novo phasing of small molecules.

X-ray Crystallography Phase Problem Halogen Bonding

Positron Emission Tomography (PET) Tracer Development Potential vs. Non-Iodinated Analogs

The para-iodo substituent allows direct isotopic exchange with Iodine-124 (t1/2 = 4.18 d) or Iodine-125 (t1/2 = 60 d) to create radiolabeled analogs for PET imaging or autoradiography, respectively. [1] Room-temperature copper-mediated Finkelstein exchange on 4-iodophenoxy systems typically proceeds with >80% radiochemical conversion, whereas direct labeling of non-iodinated analogs requires pre-functionalization with toxic organotin reagents.

Radio-iodination PET Imaging Isotopic Exchange

Regioisomeric Purity and Structural Identity Verification: 4-(4-iodophenoxy) vs. 4-(2-iodophenoxy) and 5-(4-iodophenoxy) Isomers

The compound's definitive structural identity as the 4-(4' -iodo) regioisomer is confirmed by its unique SMILES string (Fc1cnc(Cl)nc1Oc1ccc(I)cc1) and CAS number 1516399-01-1 . It is structurally distinguishable from the isomeric 2-iodophenoxy analog (CAS 1512283-61-2) and the 5-chloro regioisomer (CAS 1519620-21-3) . The para-substitution on the phenoxy ring ensures a linear molecular geometry that is critical for the predictability of structure-activity relationships (SAR) across target binding sites, as ortho- or meta-substitutions introduce conformational bias and potential steric clashes.

Regioisomer CAS 1516399-01-1 Structural Confirmation

High-Value Application Scenarios for 2-Chloro-5-fluoro-4-(4-iodophenoxy)pyrimidine in Drug Discovery and Chemical Biology


Parallel Library Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors

The exceptional chemoselectivity between the C2-Cl and C5-F positions (see Section 3.3) makes this compound an ideal starting point for generating focused kinase inhibitor libraries. A library of >500 compounds can be synthesized by first executing an SnAr amination at C2, followed by a Suzuki coupling leveraging the iodo group on the phenoxy ring. The ability to perform these steps with minimal byproduct formation reduces the cost of automated HPLC purification, directly impacting the economics of large-scale procurement for medicinal chemistry core facilities.

Synthesis of Radiolabeled Pharmacological Tool Compounds

The direct route to I-124 and I-125 labeled analogs (see Section 3.5) is a critical procurement advantage for PET imaging centers and drug metabolism/pharmacokinetics (DMPK) departments. The compound can be ordered in multi-gram batches, and a small aliquot can be converted to the radiolabeled version on-demand, supporting both in vitro autoradiography experiments and in vivo biodistribution studies in preclinical models.

Fragment Elaboration via Click Chemistry in Chemical Probe Discovery

The para-iodo substitution enables efficient Sonogashira coupling with terminal alkynes (see Section 3.2). This allows the fragment to be directly elaborated into a fully functionalized probe by attaching a fluorophore or biotin tag via CuAAC click chemistry. For medicinal chemists at biotechnology firms, procuring this single building block provides a gateway from a fragment hit to a validated chemical probe with minimal synthetic investment.

Crystallographic Fragment Screening and SBDD

The intrinsic anomalous scattering of the iodine atom (see Section 3.4) makes the target compound a prime candidate for crystallographic fragment screening. In a screening campaign, this compound can be soaked into protein crystals, and the resulting datasets can be rapidly auto-solved using the iodine signal. The procurement of iodine-containing fragments like this one can significantly accelerate the hit-to-lead process in a structural biology group by eliminating the need for time-consuming heavy-atom derivatization.

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